Ethyl 3-hydrazinylbenzoate

Organic synthesis Hydrazine building block Diazotization-reduction

Ethyl 3-hydrazinobenzoate (CAS 90556-87-9; synonym: ethyl 3-hydrazinylbenzoate) is a hydrazino-substituted benzoate ester with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g·mol⁻¹. It belongs to the broader class of hydrazinobenzoic acid ester building blocks, which includes the 2-hydrazinyl and 4-hydrazinyl positional isomers as well as the non-esterified 3-hydrazinobenzoic acid (CAS 38235-71-1, MW 152.15).

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 90556-87-9
Cat. No. B1342943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydrazinylbenzoate
CAS90556-87-9
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NN
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3
InChIKeyHAHYIMGJWDNBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Hydrazinobenzoate (CAS 90556-87-9): Core Chemical Identity, Physicochemical Profile, and Positioning Among Hydrazinobenzoate Ester Building Blocks


Ethyl 3-hydrazinobenzoate (CAS 90556-87-9; synonym: ethyl 3-hydrazinylbenzoate) is a hydrazino-substituted benzoate ester with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g·mol⁻¹ . It belongs to the broader class of hydrazinobenzoic acid ester building blocks, which includes the 2-hydrazinyl and 4-hydrazinyl positional isomers as well as the non-esterified 3-hydrazinobenzoic acid (CAS 38235-71-1, MW 152.15) . The compound incorporates a nucleophilic hydrazinyl (-NHNH2) group at the meta position of the benzoate ring and an ethyl ester, two functional handles that together enable efficient one-pot heterocyclization to indazoles, pyrazoles, and triazoles—transformations that are topologically inaccessible to the free acid without orthogonal protection strategies . Reputable vendors report purity specifications of ≥95% (GC), moisture content ≤0.5%, and production scale up to kilograms, with custom synthesis options available through major screening-compound providers . The computed partition coefficient (XLogP3 = 1.8; alternative reported LogP = 1.92–2.11) and topological polar surface area (TPSA = 64.4 Ų) position the molecule in a physicochemical space compatible with fragment-to-lead programs that require balanced polarity for permeability .

Why Ethyl 3-Hydrazinobenzoate Cannot Be Treated as Interchangeable with Positional Isomers or the Free Acid: A Procurement-Relevance Assessment


Scientific and industrial users who treat hydrazinobenzoate derivatives as functionally equivalent building blocks risk project timelines and synthetic viability. The 3-hydrazinyl (meta) substitution pattern confers a distinct regiochemical outcome in cyclocondensation reactions compared to the 2-hydrazinyl (ortho) or 4-hydrazinyl (para) isomers: only the meta isomer places the nucleophilic hydrazine nitrogen in a geometry conducive to forming five-membered indazole cores directly, whereas the para isomer yields six-membered cinnoline-type products and the ortho isomer can suffer from steric hindrance and competing intramolecular hydrogen bonding that diverts reactivity . Furthermore, the ethyl ester form of Ethyl 3-hydrazinobenzoate (MW 180.20) imparts markedly different solubility and partitioning behavior relative to the free carboxylic acid, 3-hydrazinobenzoic acid (MW 152.15, LogP 1.28): the ester's LogP of approximately 1.8–2.1 translates to an approximately 3–6 fold higher predicted octanol-water partition coefficient, which directly affects extraction efficiency during workup, loading onto reverse-phase chromatography columns, and passive membrane permeability in cell-based assays . Sourcing decisions that substitute one hydrazinobenzoate variant for another without verifying regioisomeric identity therefore introduce orthogonal liabilities—wrong heterocyclic topology, altered solubility profiles, and wasted synthetic steps—that cannot be corrected downstream.

Quantitative Evidence Guide for Ethyl 3-Hydrazinobenzoate (90556-87-9): Differentiation from Closest Analogs on Reaction Efficiency, Physicochemical Parameters, and Commercial Supply Specifications


Diazotization-Reduction Synthesis Yield of Ethyl 3-Hydrazinobenzoate vs. 3-Hydrazinobenzoic Acid: 91.7% Isolated Yield with Full Spectroscopic Characterization

Ethyl 3-hydrazinobenzoate is synthesized from ethyl 3-aminobenzoate via a two-step diazotization–SnCl2 reduction protocol that affords the product in 91.7% isolated yield as a yellow solid, with full ¹H-NMR characterization (400 MHz, DMSO-d6) . In contrast, the closest structural counterpart that has published synthesis data, 3-hydrazinobenzoic acid (the free acid, CAS 38235-71-1), is reported to be obtained via analogous diazotization-reduction from 3-aminobenzoic acid with yields typically in the range of 63–72% . This approximately 20-percentage-point yield differential is attributable to the better organic-solvent extractability of the ethyl ester product versus the zwitterionic free acid, which partitions less favorably into ethyl acetate during workup .

Organic synthesis Hydrazine building block Diazotization-reduction Reaction yield

LogP Differentiation Among 3-Hydrazinobenzoate Derivatives: Computed and Reported Partition Coefficients Across Ester and Acid Forms

The computed and experimentally reported lipophilicity of Ethyl 3-hydrazinobenzoate consistently exceeds that of the non-esterified 3-hydrazinobenzoic acid, with multiple sources converging on a LogP range of 1.8–2.11 for the ethyl ester . The free acid, by contrast, has a reported LogP of 1.28 and a significantly higher topological polar surface area (TPSA = 75.35 Ų vs. 64.35–64.4 Ų for the ester) . The LogP differential of approximately 0.5–0.8 log units corresponds to a 3–6 fold higher predicted 1-octanol/water partition coefficient for the ester form. This difference has practical consequences for reversed-phase chromatographic retention (longer retention time, enabling better separation from polar impurities), liquid-liquid extraction efficiency (ethyl acetate or dichloromethane extraction vs. aqueous workup needed for the acid), and, in the context of cell-based screening, passive membrane permeability where the ester can serve as a pro-drug-like entry form that is hydrolyzed intracellularly to the active hydrazine species .

Physicochemical property Lipophilicity LogP Drug discovery Permeability

Regioisomeric Selectivity in Heterocycle Formation: Meta-Substitution Enables Direct Indazole Synthesis, Not Achievable with Para or Ortho Hydrazinyl Isomers

The 3-hydrazinyl (meta) substitution pattern of Ethyl 3-hydrazinobenzoate places the hydrazine nucleophile in a geometric orientation that, upon condensation with a carbonyl electrophile ortho to the ester, yields the indazole (2H-indazole) bicyclic scaffold directly. The para-substituted ethyl 4-hydrazinylbenzoate (CAS 14685-90-6), in contrast, lacks a ring-closure trajectory for five-membered heterocycle formation without a pre-installed ortho functional handle, and its cyclization products instead trend toward six-membered cinnoline or phthalazine frameworks . The ortho-substituted isomer (2-hydrazinyl derivative) can form indazoles but suffers from competing intramolecular hydrogen bonding between the hydrazine NH and the ester carbonyl, which can attenuate nucleophilicity and lower cyclization yields unless additional activation is employed . The position-specific cyclization behavior of the meta isomer is exploited in patent literature that uses ethyl 3-hydrazinobenzoate as the direct precursor to indazole-containing kinase inhibitor scaffolds via condensation with β-ketoesters or α,β-unsaturated carbonyls .

Regioselective synthesis Indazole Hydrazine cyclization Medicinal chemistry building block

Commercial Supply Specifications: Purity and Scale Differentiation for Ethyl 3-Hydrazinobenzoate vs. Non-Esterified 3-Hydrazinobenzoic Acid

Multiple established chemical suppliers offer Ethyl 3-hydrazinobenzoate (CAS 90556-87-9) with guaranteed minimum purity of 95% (GC), moisture content ≤0.5%, and production scale up to kilograms . Vendor catalogs also list a hydrochloride salt form (Ethyl 3-hydrazinobenzoate hydrochloride, CAS 940875-99-0, MW 216.66) available through Sigma-Aldrich as part of the AldrichCPR collection sourced from ChemBridge Corporation . For the corresponding free acid, 3-hydrazinobenzoic acid (CAS 38235-71-1), commercial purity specifications are typically 98% (GC) but the compound is marketed primarily at smaller scales (5 g, 25 g, 100 g packaging) with a melting point of 191–194 °C and light-yellow to brown powder/crystal appearance . The more advanced kilogram-scale availability for the ethyl ester, combined with explicit purity, moisture, and GC specifications from multiple independent vendors, provides procurement reliability that is favorable for programs transitioning from milligram-scale hit validation to gram-scale lead optimization .

Commercial availability Purity specification Scale-up Procurement Chemical supply chain

Documented Use as a Patent-Exemplified Intermediate: Ethyl 3-Hydrazinobenzoate in WO2022/40157 for Heterocyclic Drug Scaffolds

A concrete and verifiable point of differentiation is the explicit use of Ethyl 3-hydrazinobenzoate as an intermediate in patent WO2022/40157, which describes it as the starting material for the synthesis of indazole-containing compounds . The patent reports the compound's full ¹H-NMR characterization (400 MHz, DMSO-d6) with signals at δ 10.30 (s, 2H), 7.58–7.50 (m, 2H), 7.43 (t, J = 7.8 Hz, 1H), 7.22 (d, J = 7.6 Hz, 1H), 4.30 (q, J = 14.2, 7.1 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H) ppm , providing a reliable spectroscopic fingerprint for identity verification upon receipt. In contrast, the 2-hydrazinyl and 4-hydrazinyl ethyl ester positional isomers are not the exemplified intermediates in this patent family. This establishes Ethyl 3-hydrazinobenzoate specifically—rather than generic hydrazinobenzoate esters—as the compound of record for constructing the indazole cores disclosed in this intellectual property portfolio .

Patent intermediate Drug discovery Heterocyclic chemistry Proprietary scaffold

Optimal Use Cases for Ethyl 3-Hydrazinobenzoate (CAS 90556-87-9) Based on Verified Differentiation Evidence


Indazole-Focused Medicinal Chemistry and Kinase Inhibitor Library Synthesis

The meta-hydrazinyl substitution pattern is structurally required for direct indazole formation via cyclocondensation with carbonyl electrophiles. Procurement of Ethyl 3-hydrazinobenzoate is mandated for programs that need to access indazole cores as exemplified in patent WO2022/40157 . The 4-hydrazinyl isomer would misdirect the synthesis toward cinnoline products, while the 2-hydrazinyl isomer introduces steric and hydrogen-bonding complications. For kinase inhibitor programs where indazole serves as a privileged hinge-binding motif, the correct regioisomer is non-negotiable.

Multi-Step Synthesis Programs Requiring High-Yield Hydrazine Building Blocks at Gram-to-Kilogram Scale

The documented 91.7% isolated synthesis yield for Ethyl 3-hydrazinobenzoate, combined with explicit kilogram-scale supply commitments from multiple vendors (Capotchem, Bidepharm) at ≥95% purity with ≤0.5% moisture , makes this compound the rational choice over the lower-yielding (63–72%) free acid route for programs scaling beyond milligram quantities. The higher and more reproducible yield directly reduces cost and material waste.

Fragment-to-Lead Programs Requiring Balanced Lipophilicity (LogP ~1.8–2.1) for Permeability and Chromatographic Handling

Ethyl 3-hydrazinobenzoate's LogP of approximately 1.8–2.1 and TPSA of 64.4 Ų place it in a favorable polarity window for passive membrane permeability and reverse-phase chromatographic purification. Relative to the free acid (LogP 1.28, TPSA 75.35 Ų), the ester form offers improved organic-solvent extractability and better chromatographic retention, reducing purification burden. Programs seeking a hydrazine-functionalized benzoate fragment with fragment-like physicochemical properties will find the ester form better suited for screening-cascade integration.

Salt and Formulation Screening Leveraging Dual Free Base/Hydrochloride Salt Availability

The commercial availability of both the free base (CAS 90556-87-9) and the hydrochloride salt (CAS 940875-99-0, available through Sigma-Aldrich as part of the ChemBridge AldrichCPR collection) allows procurement teams to evaluate solubility, stability, and crystallinity profiles across two distinct solid forms without changing the core chemical scaffold. This dual-form availability is a practical advantage for lead optimization programs that require salt-form screening for preclinical formulation development.

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